5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s safety data sheet suggests that it should be stored in a well-ventilated place and kept tightly closed . It also indicates that the compound may cause skin and eye irritation and may be harmful if swallowed . Therefore, appropriate safety measures should be taken when handling this compound.
Preparation Methods
The synthesis of 5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Amination: The triazole intermediate is then subjected to an amination reaction with 3-chloroaniline to introduce the 3-chlorophenylamino group.
Amidation: Finally, the cyclohexylamine is reacted with the triazole intermediate to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
5-((3-bromophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: The substitution of chlorine with bromine can lead to differences in reactivity and potency.
5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of a cyclohexyl group can influence the compound’s solubility and bioavailability.
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-cyclohexyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)17-14-13(19-21-20-14)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,18,22)(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWLLFHBHFMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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